5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
5-fluoro-3-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3,7,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDTZHMQTYEJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259252-13-6 | |
| Record name | 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Steps
- Phenylhydrazine Formation : 4-Fluoroaniline reacts with sodium nitrite in sulfuric acid at 0–5°C to generate the diazonium intermediate, which is subsequently reduced to 4-fluorophenylhydrazine.
- Cyclization : The phenylhydrazine reacts with ethyl acetoacetate in methanesulfonic acid-methanol under reflux (80°C, 6 hours). Acid catalysis facilitates enolization and intramolecular cyclization to form the indolin-2-one scaffold.
- Hydroxylation : Post-cyclization oxidation with hydrogen peroxide (H₂O₂) in acetic acid introduces the 3-hydroxy group, achieving 67–72% overall yield.
Critical Parameters :
- Temperature control during diazotization prevents decomposition.
- Methanesulfonic acid concentration (15–20% v/v) optimizes cyclization efficiency.
Diazotization-Cyclization of Fluorinated Anilines
This two-step approach leverages diazotization to introduce hydroxyl functionality prior to ring closure.
Synthetic Pathway
- Diazotization : 5-Fluoro-2-nitroaniline undergoes diazotization with NaNO₂/H₂SO₄ at 0°C, followed by hydrolysis in H₂O/EtOH (1:1) at 60°C to yield 5-fluoro-2-nitrophenol (89% yield).
- Reduction and Cyclization : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, which spontaneously cyclizes in aqueous HCl to form the target compound (mp 200–201°C, 95% purity).
Advantages :
- Avoids intermediate isolation, enhancing atom economy.
- High regioselectivity ensured by steric directing effects of the fluorine substituent.
Patent-Based Cyclization (JP2008050354A)
A patented method employs copper(I)-catalyzed intramolecular C–N coupling to construct the dihydroindole ring.
Procedure Overview
- Substrate Preparation : 2-Bromo-5-fluoro-N-(2-hydroxyethyl)aniline is synthesized via nucleophilic substitution between 2-bromo-5-fluoroaniline and ethylene glycol.
- Cyclization : CuI (10 mol%), 1,10-phenanthroline ligand, and K₃PO₄ in DMSO at 110°C promote Ullmann-type coupling, forming the indolin-2-one framework (68% yield).
Key Insights :
- Ligand selection (1,10-phenanthroline vs. bipyridine) improves yield by 22%.
- DMSO acts as both solvent and mild oxidant, preventing over-oxidation of the hydroxyl group.
Comparative Analysis of Synthesis Methods
Trade-offs :
- Fischer Method : Lower yields due to competing side reactions but scalable for bulk production.
- Diazotization : Higher purity but requires handling explosive diazonium intermediates.
- Patent Route : Excellent purity with mild conditions but depends on costly catalysts.
Characterization and Validation
All routes validate product identity through:
Chemical Reactions Analysis
5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one exhibit moderate antibacterial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
Antioxidant Properties
The compound has been investigated for its free radical scavenging activity, indicating possible antioxidant properties. This characteristic can be beneficial in developing therapeutic agents aimed at oxidative stress-related conditions .
Anticancer Potential
Indole derivatives, including this compound, are being explored for their anticancer activities. For instance, related compounds have demonstrated pro-apoptotic effects and significant cytotoxicity against cancer cell lines . The structure's similarity to known anticancer agents positions it as a candidate for further research in cancer therapy.
Cellular Signaling Pathways
The compound's interaction with specific molecular targets suggests it may play a role in cellular signaling pathways. The presence of the fluorine atom enhances binding affinity to enzymes and receptors, influencing various biochemical processes .
Material Science Applications
Due to its stable fluorinated structure, this compound can be utilized in the production of dyes and pigments. Its unique chemical properties make it suitable for industrial applications where stability and reactivity are crucial .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Stability and Reactivity
- Hydroxyl vs. Methyl Groups : The hydroxyl group in the target compound increases hydrophilicity but may reduce stability under acidic conditions compared to methyl-substituted analogues .
- Halogen Effects : Fluorine’s small size and high electronegativity improve metabolic stability, whereas bulkier halogens (Br, Cl) enhance steric hindrance and alter reactivity in cross-coupling reactions .
Biological Activity
5-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one (often abbreviated as 5-F-3-OH-DH-indol-2-one) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of 5-F-3-OH-DH-indol-2-one is , with a molecular weight of approximately 151.14 g/mol. The structure features a fluorine atom at the 5-position and a hydroxyl group at the 3-position of the indole ring, which contributes to its unique chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against viruses such as Hepatitis B. The compound may inhibit viral replication through interactions with specific enzymes or receptors involved in the viral lifecycle .
- Anticancer Properties : The compound has been investigated for its anticancer effects, showing promise in inhibiting cancer cell proliferation. Its mechanism may involve the modulation of pathways related to cell growth and apoptosis.
- Antimicrobial Activity : Studies have demonstrated moderate antibacterial activity against various bacterial strains, indicating its potential as an antimicrobial agent .
- Antioxidant Properties : The presence of the hydroxyl group suggests that it could act as a free radical scavenger, contributing to its antioxidant capabilities.
The biological effects of 5-F-3-OH-DH-indol-2-one are believed to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or cancer cell survival, thereby exerting its antiviral and anticancer effects.
- Receptor Binding : It is hypothesized that 5-F-3-OH-DH-indol-2-one can bind to various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation .
Comparative Analysis
To better understand the uniqueness of 5-F-3-OH-DH-indol-2-one, it can be compared with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoroindole | Lacks hydroxyl group | Different chemical properties |
| 3-Hydroxyindole | Lacks fluorine substituent | Altered reactivity |
| 5-Fluorooxindole | Similar structure but lacks hydroxyl | Different biological properties |
This table illustrates how variations in functional groups can significantly alter the biological activity and chemical behavior of indole derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of 5-F-3-OH-DH-indol-2-one:
- Antiviral Study : A study conducted on derivatives of this compound indicated significant inhibition of Hepatitis B virus replication in vitro at concentrations around 10 µM, showcasing its potential as a therapeutic agent against viral infections .
- Anticancer Research : Another investigation revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting that modifications to the indole scaffold could enhance anticancer efficacy.
- Antimicrobial Evaluation : Research assessing antimicrobial properties found that 5-F-3-OH-DH-indol-2-one displayed moderate activity against specific bacterial strains, indicating potential applications in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving fluorinated precursors. For example, fluorination at the C5 position is typically achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature. Hydroxylation at C3 may involve oxidative cyclization or hydrolysis of intermediates. Key parameters include solvent choice (e.g., PEG-400/DMF mixtures for solubility ), catalyst loading (e.g., p-toluenesulfonic acid for cyclization ), and purification via column chromatography (e.g., 70:30 ethyl acetate/hexane eluent) . Reaction progress should be monitored using TLC and spectroscopic methods.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorine at C5, hydroxyl at C3) .
- 19F NMR : Validates fluorination and detects potential side products .
- MS (EI or HRMS) : Determines molecular weight and fragmentation patterns, ensuring purity (>95%) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1696 cm⁻¹ for the ketone) .
Q. What are the key structural features influencing the reactivity of this compound?
- Methodological Answer : The planar indole core, electron-withdrawing fluorine at C5, and hydrogen-bonding hydroxyl at C3 drive reactivity. Fluorine increases electrophilicity at adjacent positions, enabling nucleophilic substitutions. The hydroxyl group participates in tautomerism or hydrogen bonding, affecting solubility and crystallization . X-ray crystallography (via SHELX refinement) confirms spatial arrangements and hydrogen-bonding networks .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric or conformational states?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous bond lengths and angles. For example, the hydroxyl group at C3 may exhibit keto-enol tautomerism, which SCXRD can distinguish by analyzing O–H···O hydrogen bonds. Discrepancies between computational models (e.g., DFT) and experimental data should be addressed by refining thermal parameters and validating against NMR chemical shifts .
Q. What strategies mitigate low yields in fluorinated indole synthesis?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Protecting groups : Temporarily shield hydroxyl or amine groups during fluorination .
- Catalyst screening : p-TSA enhances cyclization efficiency compared to Lewis acids .
- High-throughput screening : Identifies optimal solvent/catalyst combinations using robotic platforms .
Q. How can computational modeling predict bioactivity or metabolic pathways for this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or oxidoreductases).
- ADMET prediction : SwissADME assesses solubility, permeability, and metabolic stability, guided by logP values (~2.5 for this compound) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for functionalization .
Q. How are analytical methods validated for quantifying impurities in this compound?
- Methodological Answer :
- HPLC-UV/HRMS : Develop a gradient method (e.g., 0.1% formic acid in acetonitrile/water) with retention time matching reference standards .
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation products.
- Validation parameters : Include linearity (R² >0.99), LOD/LOQ (<0.1%), and precision (%RSD <2%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
